molecular formula C24H22F3NO5 B3439344 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3439344
M. Wt: 461.4 g/mol
InChI Key: YAZBRIWLDMBTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is notable for its unique structural features, which include a dihydropyridine ring substituted with methyl, phenyl, and trifluoromethoxy groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch condensation reaction. This method involves the reaction of an aryl aldehyde, a β-ketoester, and ammonia or an amine. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in the presence of iodine has been reported to yield similar dihydropyridine derivatives . This method is advantageous due to its efficiency and the use of solvent-free conditions.

Chemical Reactions Analysis

3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives are studied for their potential as calcium channel blockers, which are important in the treatment of cardiovascular diseases. In medicine, similar dihydropyridine compounds are used as antihypertensive agents due to their ability to modulate calcium ion flow in cells .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share the dihydropyridine core structure but differ in their substituents, which influence their pharmacological properties. For example, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action. The presence of the trifluoromethoxy group in this compound may confer unique pharmacokinetic properties, making it a subject of interest for further research .

Properties

IUPAC Name

dimethyl 1-[(4-methylphenyl)methyl]-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO5/c1-15-4-6-16(7-5-15)12-28-13-19(22(29)31-2)21(20(14-28)23(30)32-3)17-8-10-18(11-9-17)33-24(25,26)27/h4-11,13-14,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBRIWLDMBTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
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3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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